molecular formula C21H21ClFN7O4 B1672467 GW-493838 CAS No. 253124-46-8

GW-493838

Cat. No.: B1672467
CAS No.: 253124-46-8
M. Wt: 489.9 g/mol
InChI Key: ZQYJPMPXQLNTPQ-QCUYGVNKSA-N
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Description

GW-493838 is a potent adenosine A1A receptor agonist. It has been primarily investigated for its potential therapeutic applications in treating dyslipidemia and neuropathic pain. The compound has shown analgesic effects on post-herpetic neuralgia and peripheral nerve damage caused by trauma or surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-493838 involves multiple steps, starting from readily available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the synthesis involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

GW-493838 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the functional groups present in the compound .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

GW-493838 exerts its effects by acting as an agonist for the adenosine A1A receptor. This receptor is involved in various physiological processes, including pain modulation and lipid metabolism. By binding to the receptor, this compound activates downstream signaling pathways that lead to its therapeutic effects. The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein-coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW-493838 is unique in its high potency and selectivity for the adenosine A1A receptor. This specificity allows it to effectively modulate pain and lipid metabolism with potentially fewer side effects compared to other compounds. Its unique structure and functional groups contribute to its distinct biological activity and therapeutic potential .

Properties

CAS No.

253124-46-8

Molecular Formula

C21H21ClFN7O4

Molecular Weight

489.9 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13-,14+,15-,19+/m0/s1

InChI Key

ZQYJPMPXQLNTPQ-QCUYGVNKSA-N

SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Isomeric SMILES

CC(C)(C)C1=NN=C(O1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Appearance

Solid powder

Key on ui other cas no.

253124-46-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-493838;  GW-493838X;  GW493838;  GW493838X;  GW 493838;  GW 493838X.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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